BenchChemオンラインストアへようこそ!

2-(1-hydroxypentyl)benzoic Acid

Pharmacokinetics Oral Bioavailability Prodrug Conversion

2-(1-Hydroxypentyl)benzoic acid (dl-PHPB) is the primary ring-opened metabolite and prodrug of 3-n-butylphthalide (NBP), delivering 3–400× greater aqueous solubility than the oily parent compound. This P2Y1-selective antiplatelet agent enables reproducible oral dose-response studies (12.9–129.5 mg/kg) without NBP’s formulation challenges. Essential reference standard for ADME studies, LC-MS/MS metabolite identification, and mechanistic dissection of ADP receptor signaling. Its carboxylic acid scaffold supports versatile salt formation (e.g., potassium salt) for enhanced handling. Choose high-purity dl-PHPB to eliminate uncontrolled variables in antiplatelet assays and neuroprotection research.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B1641701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-hydroxypentyl)benzoic Acid
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1C(=O)O)O
InChIInChI=1S/C12H16O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)
InChIKeyIEZTYUMJKFZPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Hydroxypentyl)benzoic Acid (dl-PHPB) for Acute Ischemic Stroke Research: A Procurement-Focused Overview of a Prodrug Candidate


2-(1-Hydroxypentyl)benzoic acid, also known as dl-PHPB or butylphthalide metabolite M4 (CAS: 380905-48-6), is a ring-opened metabolite and prodrug of the neuroprotective agent 3-n-butylphthalide (NBP) . As an orally bioavailable antiplatelet and antithrombotic agent [1], it is currently under investigation as a potential therapeutic for acute ischemic stroke (AIS) . Unlike its parent compound NBP, which is an oily liquid with limited aqueous solubility [2], the carboxylic acid form of dl-PHPB (and its potassium salt) offers distinct physicochemical properties that can influence formulation, handling, and in vivo performance, making it a critical reference standard for pharmacokinetic, metabolism, and preclinical efficacy studies of NBP-based therapies.

Why Substituting 2-(1-Hydroxypentyl)benzoic Acid with Other NBP Metabolites or Analogs Can Compromise Preclinical Data Integrity


Generic substitution among 3-n-butylphthalide (NBP) metabolites or related antiplatelet agents is scientifically unsound due to significant divergence in critical properties that directly impact experimental outcomes. The parent compound NBP (CAS 6066-49-5) and its active metabolite dl-PHPB exhibit vastly different physicochemical characteristics: NBP is an oily liquid with low aqueous solubility and oral bioavailability of only 4.7-26.3% in rabbits and rats [1], while dl-PHPB demonstrates improved aqueous solubility and distinct pharmacokinetic behavior as a prodrug that rapidly converts back to NBP in vivo [2]. Furthermore, even within the class of ADP receptor antagonists, dl-PHPB exhibits selective targeting of the P2Y1 receptor pathway [3], whereas comparator agents like salvianolic acid B act via the P2Y12-cAMP axis [4]. Procurement of an incorrect analog or impure batch would introduce uncontrolled variables in antiplatelet assays, thrombus models, and neuroprotection studies, ultimately jeopardizing data reproducibility and scientific conclusions.

Quantitative Comparative Evidence for 2-(1-Hydroxypentyl)benzoic Acid (dl-PHPB) vs. NBP and Other Antiplatelet Agents


Oral Bioavailability Advantage of dl-PHPB Over NBP

The conversion and pharmacokinetic profile of dl-PHPB demonstrates significantly improved oral bioavailability compared to its parent compound NBP. While NBP exhibits poor oral bioavailability ranging from only 4.7 ± 1.7% in rabbits to 26.3 ± 10.3% in rats [1], dl-PHPB as a prodrug shows markedly enhanced bioavailability after oral administration, with studies confirming its conversion to NBP is fast and results in obviously better systemic exposure than dl-NBP [2]. This prodrug advantage enables oral dosing regimens that are impractical with NBP alone, directly impacting study design and translational potential.

Pharmacokinetics Oral Bioavailability Prodrug Conversion

Aqueous Solubility Enhancement of dl-PHPB vs. NBP

The prodrug form of NBP exhibits dramatically improved aqueous solubility compared to the parent compound. In comparative biopharmaceutical studies, the aqueous solubility of a novel NBP prodrug (DB1, structurally related to dl-PHPB) improved by 3- to 400-fold compared with NBP across various pH media [1]. This solubility enhancement is critical because NBP is an oily liquid at room temperature with extremely limited water solubility, which severely restricts formulation options and consistent dosing in preclinical models [2]. The carboxylic acid moiety of 2-(1-hydroxypentyl)benzoic acid confers this solubility advantage, enabling preparation of aqueous solutions for in vivo administration without the need for complex solubilization strategies.

Physicochemical Properties Formulation Solubility

Selective P2Y1 Receptor Targeting vs. Dual or Alternative Pathway Inhibition

dl-PHPB exhibits selective inhibition of the P2Y1 receptor pathway, distinguishing it from other antiplatelet agents. In a direct comparative study using transgenic cell lines overexpressing P2Y1 and P2Y12 receptors, dl-PHPB and puerarin significantly reduced 2-MeSADP-induced IP3 increases and decreased elevated intracellular [Ca2+]i via the P2Y1-Gq-IP3-Ca2+ pathway, whereas salvianolic acid B reversed cAMP reduction via the P2Y12-Gi-AC-cAMP pathway and showed no effect on Ca2+ elevation [1]. This head-to-head comparison demonstrates that dl-PHPB's antiplatelet mechanism is fundamentally different from that of salvianolic acid B, which targets P2Y12, and from dual-pathway agents. The selective P2Y1 targeting may translate to a distinct safety and efficacy profile in thrombotic models.

Mechanism of Action Platelet Aggregation Receptor Selectivity

In Vivo Antiplatelet Efficacy Comparable to Aspirin and NBP

dl-PHPB demonstrates antiplatelet potency comparable to clinically established agents. In ex vivo rat platelet aggregation assays, oral administration of dl-PHPB (12.9-129.5 mg/kg) inhibited ADP-, arachidonic acid-, and collagen-induced platelet aggregation in a dose-dependent manner, with inhibitory potency reported as similar to both 3-n-butylphthalide (NBP) and aspirin (ASP) [1]. Additionally, intravenous dl-PHPB (1.3, 3.9, 12.9 mg/kg) dose-dependently inhibited aggregation across all three agonists, with relatively more potent inhibition of ADP-induced aggregation compared to other agonists [2]. This establishes dl-PHPB as an antiplatelet agent with efficacy benchmarks against established reference compounds, validating its use as a positive control or comparator in thrombosis research.

Ex Vivo Platelet Aggregation Antithrombotic Dose-Response

Clinical Development Status: Phase II Trial Progression vs. Preclinical-Only Analogs

Unlike many NBP analogs that remain confined to preclinical investigation, potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) has advanced to Phase II clinical trials in China for ischemic stroke [1]. This clinical progression represents a significant differentiation from structurally related compounds such as DB1 and other NBP derivatives that have not yet entered human trials [2]. The Phase II status provides a body of human safety and preliminary efficacy data that is unavailable for earlier-stage analogs, reducing translational risk for researchers and supporting procurement decisions for studies requiring clinically validated reference materials.

Clinical Stage Translational Research Drug Development

Recommended Research Applications for 2-(1-Hydroxypentyl)benzoic Acid Based on Quantitative Differentiation


Metabolite Identification and Pharmacokinetic Profiling of NBP-Based Therapeutics

2-(1-Hydroxypentyl)benzoic acid is the primary ring-opened metabolite of NBP and serves as a prodrug that rapidly converts back to NBP in vivo . Researchers conducting ADME (Absorption, Distribution, Metabolism, Excretion) studies or developing bioanalytical methods for NBP and its derivatives require this authentic reference standard to accurately identify and quantify the M4 metabolite in plasma, urine, and tissue samples [1]. Its use ensures correct peak assignment and prevents misidentification of metabolites in LC-MS/MS workflows.

Platelet Aggregation and Thrombosis Model Studies Requiring Oral Dosing Feasibility

The significantly improved oral bioavailability of dl-PHPB compared to NBP (4.7-26.3% bioavailability for NBP vs. rapid conversion and enhanced systemic exposure for dl-PHPB) makes this compound ideal for in vivo thrombosis models where oral administration is required [1]. Researchers can achieve consistent antiplatelet effects with oral dl-PHPB (12.9-129.5 mg/kg) [2] without the formulation challenges associated with NBP's oily liquid nature, enabling more reproducible dose-response studies in rodent arteriovenous shunt models.

Mechanistic Studies of P2Y1 Receptor Signaling in Platelets

The demonstrated selectivity of dl-PHPB for the P2Y1-Gq-IP3-Ca2+ pathway, with no effect on P2Y12-mediated cAMP modulation, provides a valuable pharmacological tool for dissecting ADP receptor signaling . Researchers can use dl-PHPB as a selective P2Y1 antagonist to probe the relative contributions of P2Y1 versus P2Y12 pathways in platelet activation, thrombus formation, and potential off-target effects. This is particularly useful in studies where dual-pathway inhibition (e.g., by clopidogrel or ticagrelor) would confound mechanistic interpretation.

Formulation Development and Solubility Optimization Studies

Given that 2-(1-hydroxypentyl)benzoic acid and its salts exhibit dramatically enhanced aqueous solubility compared to NBP (3-400 fold improvement) , this compound serves as an excellent starting material for formulation scientists developing oral or injectable NBP prodrug formulations. Its carboxylic acid moiety enables salt formation (e.g., potassium salt, dl-PHPB) that further improves handling and solubility [1], providing a versatile scaffold for prodrug design and pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-hydroxypentyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.